molecular formula C13H9ClO3 B3032921 (2E)-3-[5-(3-chlorophenyl)furan-2-yl]prop-2-enoic acid CAS No. 62806-36-4

(2E)-3-[5-(3-chlorophenyl)furan-2-yl]prop-2-enoic acid

Cat. No. B3032921
CAS RN: 62806-36-4
M. Wt: 248.66 g/mol
InChI Key: IEAPEVHCQSTXDR-UHFFFAOYSA-N
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Description

(2E)-3-[5-(3-chlorophenyl)furan-2-yl]prop-2-enoic acid is a chlorinated derivative of the furan-2-ylpropanoic acid family. It is a synthetic compound that is used in a variety of scientific research applications. Its structure is composed of a five-membered ring system with a 3-chlorophenyl substituent at the 2-position and a prop-2-enoic acid at the 3-position. It is a colorless solid substance with a molecular weight of 276.6 g/mol. It is soluble in acetonitrile and has a melting point of 163-164°C.

Scientific Research Applications

(2E)-3-[5-(3-chlorophenyl)furan-2-yl]prop-2-enoic acid is used in scientific research applications such as the synthesis of pharmaceuticals and other compounds, the study of enzyme inhibition, and the study of cell signaling pathways. It has also been used in the development of new drugs and in the study of the structure and function of proteins.

Mechanism of Action

(2E)-3-[5-(3-chlorophenyl)furan-2-yl]prop-2-enoic acid binds to specific amino acid residues in proteins, which causes a conformational change in the protein structure. This conformational change affects the protein's ability to interact with other molecules and can lead to changes in the protein's function. It has also been shown to inhibit the activity of certain enzymes, which can lead to changes in the cell's metabolism.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in the cell's metabolism. It has also been shown to modulate the expression of certain genes and proteins, which can lead to changes in cellular processes. Additionally, it has been shown to affect the activity of certain receptors, which can lead to changes in cell signaling pathways.

Advantages and Limitations for Lab Experiments

The main advantage of using (2E)-3-[5-(3-chlorophenyl)furan-2-yl]prop-2-enoic acid in lab experiments is its ability to bind to specific amino acid residues in proteins, which can lead to changes in the protein's function. Additionally, it can be used to modulate the expression of certain genes and proteins, which can lead to changes in cellular processes. The main limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, it can be toxic if not handled properly.

Future Directions

Future research on (2E)-3-[5-(3-chlorophenyl)furan-2-yl]prop-2-enoic acid could include further investigation into its effects on cell signaling pathways and its ability to modulate gene expression. Additionally, further research could be done to explore its potential as an inhibitor of certain enzymes and its ability to bind to specific amino acid residues in proteins. Additionally, research could be done to explore its potential as an anti-cancer agent and its ability to modulate the activity of certain receptors. Finally, further research could be done to explore its potential as an anti-inflammatory agent and its ability to affect the activity of certain enzymes.

properties

IUPAC Name

(E)-3-[5-(3-chlorophenyl)furan-2-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3/c14-10-3-1-2-9(8-10)12-6-4-11(17-12)5-7-13(15)16/h1-8H,(H,15,16)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEAPEVHCQSTXDR-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62806-36-4
Record name 2-Propenoic acid, 3-[5-(3-chlorophenyl)-2-furanyl]-, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62806-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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